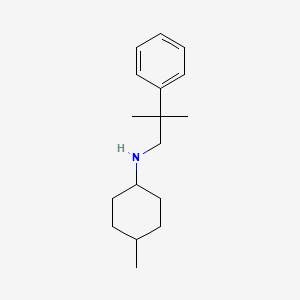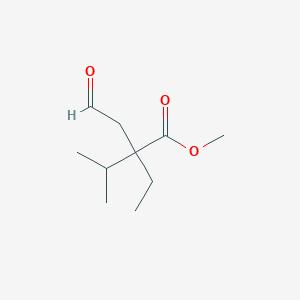
1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol
Übersicht
Beschreibung
1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol is an organosilicon compound that features a tert-butyldimethylsiloxy group attached to a butene-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent functionalization. One common method involves the reaction of 3-butene-2-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups through reactions with nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.
Substitution: Nucleophiles such as Grignard reagents, electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Wissenschaftliche Forschungsanwendungen
1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis, facilitating the selective modification of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals, where the tert-butyldimethylsiloxy group provides stability and enhances solubility.
Medicine: Utilized in the development of drug delivery systems and prodrugs, where the compound’s stability and reactivity are advantageous.
Industry: Applied in the production of advanced materials, including polymers and coatings, where its unique properties contribute to improved performance
Wirkmechanismus
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsiloxy group shields the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other sites within the molecule. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
(tert-Butyldimethylsilyloxy)acetaldehyde: Another organosilicon compound with similar protecting group properties.
tert-Butyldimethylsilyl chloride: A reagent used to introduce the tert-butyldimethylsiloxy group into various molecules.
tert-Butyldiphenylsilyl ether: A related compound with a different silyl protecting group.
Uniqueness: 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol is unique due to its specific structure, which combines the reactivity of a butene-2-ol backbone with the stability provided by the tert-butyldimethylsiloxy group. This combination allows for selective and efficient chemical transformations, making it a valuable tool in synthetic chemistry .
Eigenschaften
Molekularformel |
C10H22O2Si |
|---|---|
Molekulargewicht |
202.37 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-ol |
InChI |
InChI=1S/C10H22O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h7,9,11H,1,8H2,2-6H3 |
InChI-Schlüssel |
CLVRTMCOQVBKTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(C=C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(+/-)-N4-[1-(4-bromophenyl)ethyl]-2-chloro-5-fluoro-4-pyrimidineamine](/img/structure/B8417360.png)

![Methyl-[6-(hydroxymethyl)-3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl]acetate](/img/structure/B8417377.png)


![(S)-tert-butyl 2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8417395.png)

![Dimethyl-[2-(4-nitro-benzenesulfonyl)-ethyl]-amine](/img/structure/B8417405.png)



